![molecular formula C20H20ClN3O2S B2790647 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-17-7](/img/no-structure.png)

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

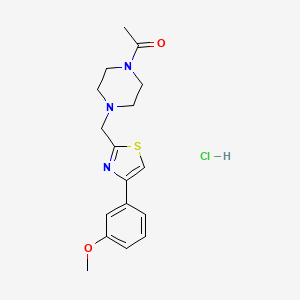

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as Erlotinib, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. It was first approved by the FDA in 2004 for the treatment of non-small cell lung cancer (NSCLC) and has since been used in the treatment of other cancers.

Aplicaciones Científicas De Investigación

Organic Semiconductors and Molecular Electronics

Ch-diisoQ belongs to the class of organic semiconductors. These materials have gained significant attention due to their fascinating optical properties. Because of their π-conjugated electron system, they find applications in molecular electronics. Researchers explore Ch-diisoQ for use in gas sensors, thin-film transistors, and photovoltaic cells .

Nonlinear Optical Properties

Quinoline derivatives, including Ch-diisoQ, exhibit nonlinear optical properties. These arise from delocalized π-electrons and the presence of functional groups. Ch-diisoQ’s unique structure makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Thin Film Technology

Ch-diisoQ can be deposited as thin films using techniques like thermal evaporation. Researchers study the structural properties of these films by X-ray diffraction and scanning electron microscopy. The grain size of Ch-diisoQ films increases upon annealing, affecting their optical properties .

Optical Constants and Band Gap Engineering

The optical band gap (Eg) of Ch-diisoQ thin films decreases with increasing annealing temperatures. This behavior is attributed to changes in the π-dislocation. Other optical constants, such as dispersion energy (Ed), single oscillator energy (Eo), and optical dielectric constant at higher frequencies (ε∞), are also influenced by annealing .

Anti-HIV Activity

While not directly related to its optical properties, Ch-diisoQ derivatives have been explored for their biological potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, which share structural features with Ch-diisoQ, were screened for anti-HIV activity .

Indole Derivatives Synthesis

Ch-diisoQ contains an indole moiety. Indole derivatives are prevalent in various chemical contexts. Researchers have synthesized related compounds using methods like the Fischer indole synthesis. Understanding the synthesis and reactivity of indole derivatives contributes to broader chemical knowledge .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the quinazolinone ring system followed by the introduction of the 4-chlorophenylethyl and morpholinyl groups and the sulfanylidene moiety.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "thiourea", "4-chlorobenzyl chloride", "morpholine", "sodium borohydride", "sulfur" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde by nitration of benzaldehyde with nitric acid.", "Step 2: Synthesis of 2-aminobenzaldehyde by reduction of 2-nitrobenzaldehyde with sodium borohydride.", "Step 3: Synthesis of 2-aminobenzamide by reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of piperidine.", "Step 4: Synthesis of 2-amino-3-cyano-4(3H)-quinazolinone by reaction of 2-aminobenzamide with thiourea and sulfur in the presence of ethanol.", "Step 5: Synthesis of 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one by reaction of 2-amino-3-cyano-4(3H)-quinazolinone with 4-chlorobenzyl chloride and morpholine in the presence of potassium carbonate and DMF followed by treatment with sulfur and sodium sulfide." ] } | |

Número CAS |

689767-17-7 |

Nombre del producto |

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

Fórmula molecular |

C20H20ClN3O2S |

Peso molecular |

401.91 |

Nombre IUPAC |

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C20H20ClN3O2S/c21-15-3-1-14(2-4-15)7-8-24-19(25)17-13-16(23-9-11-26-12-10-23)5-6-18(17)22-20(24)27/h1-6,13H,7-12H2,(H,22,27) |

Clave InChI |

UARBMZRASHLUCU-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=C(C=C4)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2790564.png)

![2-Cyclopropyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2790566.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2790567.png)

![1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2790572.png)

![3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2790576.png)

![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)

![2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2790582.png)

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790585.png)

![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2790587.png)